molecular formula C19H14F2N2O5 B14105240 (2Z)-2-[(acetyloxy)imino]-N-(3,4-difluorophenyl)-8-methoxy-2H-chromene-3-carboxamide

(2Z)-2-[(acetyloxy)imino]-N-(3,4-difluorophenyl)-8-methoxy-2H-chromene-3-carboxamide

Cat. No.: B14105240
M. Wt: 388.3 g/mol
InChI Key: NXEYZTZASIXPSJ-NMWGTECJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(2E)-3-[(3,4-difluorophenyl)carbamoyl]-8-methoxy-2H-chromen-2-ylidene]amino acetate is a complex organic compound with potential applications in various scientific fields. This compound features a chromenylidene core, which is known for its diverse biological activities, and a difluorophenyl group, which can enhance its chemical stability and biological efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2E)-3-[(3,4-difluorophenyl)carbamoyl]-8-methoxy-2H-chromen-2-ylidene]amino acetate typically involves multiple steps:

    Formation of the Chromenylidene Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the chromenylidene structure.

    Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced via a nucleophilic substitution reaction using 3,4-difluorophenyl isocyanate.

    Methoxylation: The methoxy group is introduced through a methylation reaction, often using methyl iodide and a base such as potassium carbonate.

    Formation of the Final Compound: The final step involves coupling the chromenylidene core with the difluorophenyl group and the amino acetate moiety under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxyl derivatives.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The difluorophenyl group can participate in nucleophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products

    Oxidation: Hydroxyl derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, [(2E)-3-[(3,4-difluorophenyl)carbamoyl]-8-methoxy-2H-chromen-2-ylidene]amino acetate can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications.

Biology

In biological research, this compound can be used to study the effects of chromenylidene derivatives on cellular processes. Its difluorophenyl group may enhance its binding affinity to biological targets.

Medicine

In medicine, this compound has potential as a lead compound for the development of new drugs. Its structure suggests it could have anti-inflammatory, anticancer, or antimicrobial properties.

Industry

In industry, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of [(2E)-3-[(3,4-difluorophenyl)carbamoyl]-8-methoxy-2H-chromen-2-ylidene]amino acetate likely involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group may enhance its binding affinity, while the chromenylidene core could interact with active sites or allosteric sites on proteins, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(2E)-3-[(3,4-difluorophenyl)carbamoyl]-8-methoxy-2H-chromen-2-ylidene]amino acetate is unique due to its combination of a chromenylidene core and a difluorophenyl group. This combination can enhance its chemical stability and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C19H14F2N2O5

Molecular Weight

388.3 g/mol

IUPAC Name

[(Z)-[3-[(3,4-difluorophenyl)carbamoyl]-8-methoxychromen-2-ylidene]amino] acetate

InChI

InChI=1S/C19H14F2N2O5/c1-10(24)28-23-19-13(8-11-4-3-5-16(26-2)17(11)27-19)18(25)22-12-6-7-14(20)15(21)9-12/h3-9H,1-2H3,(H,22,25)/b23-19-

InChI Key

NXEYZTZASIXPSJ-NMWGTECJSA-N

Isomeric SMILES

CC(=O)O/N=C\1/C(=CC2=C(O1)C(=CC=C2)OC)C(=O)NC3=CC(=C(C=C3)F)F

Canonical SMILES

CC(=O)ON=C1C(=CC2=C(O1)C(=CC=C2)OC)C(=O)NC3=CC(=C(C=C3)F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.